2-Chloro-5-(2,4-dichlorophenyl)pyrimidine
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Overview
Description
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with chlorine and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions generally include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or amines can be used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Material Science: It serves as a precursor for the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,4-dichlorophenyl)pyrimidine varies depending on its application:
Medicinal Chemistry: The compound may inhibit specific enzymes or receptors involved in disease pathways.
Agrochemicals: It may disrupt essential biological processes in pests, such as inhibiting acetylcholinesterase, leading to paralysis and death.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: Similar in structure but contains a fluorine atom instead of a chlorine atom.
2,4-Dichloro-5-methylpyrimidine: Contains a methyl group instead of a dichlorophenyl group.
Uniqueness
2-Chloro-5-(2,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and agrochemicals .
Properties
CAS No. |
103824-20-0 |
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Molecular Formula |
C10H5Cl3N2 |
Molecular Weight |
259.5 g/mol |
IUPAC Name |
2-chloro-5-(2,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-1-2-8(9(12)3-7)6-4-14-10(13)15-5-6/h1-5H |
InChI Key |
AHNZVWMMXWKVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
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